Haloxyfop-sodium

Descripción general

Descripción

Haloxyfop-sodium is an aryloxyphenoxypropionic acid herbicide used primarily for the control of annual and perennial grass weeds. It is a post-emergence herbicide, meaning it is applied after the weeds have emerged from the soil. This compound is known for its effectiveness in controlling a wide range of grass species in various crops, including broad-leaf crops .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Haloxyfop-sodium can be synthesized through several chemical routes. One common method involves the reaction of hydroquinone with ®-2-bromomethyl-3-chloro-5-trifluoromethylpyridine in the presence of a base to form the intermediate compound. This intermediate is then reacted with sodium hydroxide to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced by first synthesizing the intermediate compound through a series of controlled reactions. The intermediate is then subjected to further reactions under specific conditions to produce the final product. The process involves stringent quality control measures to ensure the purity and effectiveness of the herbicide .

Análisis De Reacciones Químicas

Types of Reactions

Haloxyfop-sodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds .

Aplicaciones Científicas De Investigación

Introduction to Haloxyfop-sodium

This compound is a selective herbicide primarily used for controlling grass weeds in broadleaf crops. It belongs to the class of phenoxypropionic acid derivatives and is particularly effective in agricultural settings, where it helps enhance crop yield by managing unwanted grass species.

Chemical Properties and Mechanism of Action

This compound works by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This mechanism leads to the death of susceptible grass weeds while being safe for broadleaf crops. The compound is rapidly absorbed and translocated within plants, making it an effective choice for integrated weed management strategies.

Crop Protection

This compound is primarily used in various crops, including:

- Soybeans

- Carrots

- Sugar Beets

- Fodder Legumes

- Rapeseed

This herbicide selectively targets grass weeds, allowing for the protection of broadleaf crops without harming them.

Weed Management Strategies

The application of this compound fits into broader integrated pest management (IPM) practices. Its selective nature allows farmers to use it alongside other control measures, reducing reliance on non-selective herbicides and minimizing environmental impact.

Environmental Safety

Studies indicate that this compound has a favorable environmental profile. It has low toxicity to mammals and birds, and its degradation products are less harmful compared to other herbicides. This makes it a preferred choice in sustainable agriculture practices.

Absorption and Distribution

Research on the pharmacokinetics of this compound reveals:

- Rapid absorption with peak plasma concentrations occurring within hours post-administration.

- A significant portion of the compound is excreted through feces, with minimal urinary excretion observed in animal studies .

Toxicological Studies

Toxicological evaluations have shown that this compound exhibits low acute toxicity. Long-term studies have been conducted to assess chronic exposure effects, with findings indicating no significant adverse effects at recommended application rates .

Case Studies

Several case studies have been documented regarding the use of this compound in various agricultural settings:

| Study | Crop Type | Application Rate | Observations |

|---|---|---|---|

| Smith et al., 1984 | Soybean | 0.1 kg/ha | Effective control of grass weeds with minimal impact on crop yield. |

| Gerbig et al., 1985 | Carrot | 0.05 kg/ha | Demonstrated safety for non-target species and effective weed suppression. |

| Nolan et al., 1987 | Sugar Beet | 0.15 kg/ha | High efficacy against perennial grass species without phytotoxicity to beet plants. |

These studies highlight the effectiveness and safety profile of this compound when used as directed.

Mecanismo De Acción

Haloxyfop-sodium exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is crucial for fatty acid synthesis in plants. By inhibiting ACCase, this compound disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds .

Comparación Con Compuestos Similares

Similar Compounds

- Diclofop-methyl

- Fluazifop-p-butyl

- Quizalofop-p-ethyl

Uniqueness

Haloxyfop-sodium is unique among similar compounds due to its high selectivity and effectiveness in controlling a broad spectrum of grass weeds. Its ability to inhibit ACCase with high specificity makes it a valuable tool in agricultural weed management .

Actividad Biológica

Haloxyfop-sodium is a selective herbicide belonging to the aryloxyphenoxypropionate class, primarily used for controlling annual grasses in various crops. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and toxicological profiles. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound functions as an inhibitor of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. By inhibiting this enzyme, haloxyfop disrupts the normal metabolic processes, leading to the death of susceptible grass species while leaving broadleaf plants unharmed. This selectivity makes it a valuable tool in integrated weed management strategies.

Pharmacokinetics

Absorption and Distribution:

Studies have shown that this compound is rapidly absorbed following oral administration. In a study involving B6C3F1 mice, the compound reached peak plasma concentrations within 6 hours post-administration, with half-lives for absorption being approximately 1.5 hours for males and 1.9 hours for females .

Excretion:

The excretion patterns reveal that approximately 60% of the administered dose is excreted via feces and around 20% through urine within a week after treatment . Notably, biliary excretion plays a significant role in the elimination process.

Biotransformation:

Haloxyfop undergoes biotransformation primarily through conjugation to glucuronides, with studies indicating that over 97% of plasma radioactivity is attributed to the parent compound rather than metabolites .

Toxicological Profile

Acute Toxicity:

Acute toxicity studies show that this compound has a low toxicity profile in mammals. For instance, a pilot study reported no significant adverse effects at doses as high as 0.2 mg/kg body weight in humans .

Chronic Effects:

Long-term exposure studies in animals have indicated potential effects on liver function and weight loss at higher doses (e.g., 40 mg/kg bw in cynomolgus monkeys) but no significant reproductive or developmental toxicity was observed .

Case Study 1: Efficacy Against Poa annua

A study evaluated the efficacy of this compound against Poa annua, a common weed species. The results demonstrated that haloxyfop effectively controlled this weed at recommended application rates without affecting non-target species .

Case Study 2: Resistance Development

Research has documented the first case of haloxyfop-resistant Poa annua populations. Molecular analysis indicated mutations in the ACCase gene, leading to reduced sensitivity to haloxyfop, highlighting the importance of resistance management strategies in agricultural practices .

Data Tables

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 23 mg eq/g (males), 24 mg eq/g (females) at 6h post-dose |

| Half-life (Absorption) | 1.5 h (males), 1.9 h (females) |

| Fecal Excretion | ~60% within 7 days |

| Urinary Excretion | ~20% within 7 days |

Propiedades

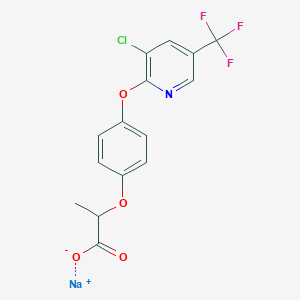

IUPAC Name |

sodium;2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4.Na/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19;/h2-8H,1H3,(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZVBQWEFKXWJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69806-34-4 (Parent) | |

| Record name | Haloxyfop-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20990075 | |

| Record name | Sodium 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69806-86-6 | |

| Record name | Haloxyfop-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOXYFOP-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8926AE2C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.